molecular formula C10H12N4O B2689547 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole CAS No. 2384696-21-1

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole

Cat. No.: B2689547
CAS No.: 2384696-21-1
M. Wt: 204.233
InChI Key: CRZIWRDYUUYWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of a pyrazole ring and an oxadiazole ring

Preparation Methods

The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with ethyl hydrazinecarboxylate, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-9-11-10(15-14-9)8-5-7(12-13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZIWRDYUUYWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.